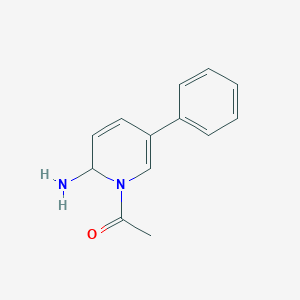
1-(2-amino-5-phenyl-2H-pyridin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-5-phenyl-2H-pyridin-1-yl)ethanone is a heterocyclic compound featuring a pyridine ring substituted with an amino group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-amino-5-phenyl-2H-pyridin-1-yl)ethanone typically involves the reaction of 2-aminoacetophenone with appropriate reagents under controlled conditions. One common method includes the use of methyl lithium and indigo acid anhydride in an anhydrous solvent at temperatures below -50°C . The reaction is carried out under nitrogen protection, followed by post-reaction processing to obtain the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of high-acidity ionic liquid catalysts has been explored to improve reaction efficiency and product yield .
化学反应分析
Types of Reactions: 1-(2-Amino-5-phenyl-2H-pyridin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The amino group allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
科学研究应用
1-(2-Amino-5-phenyl-2H-pyridin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Acts as a biomarker for certain bacterial infections.
Industry: Utilized in the production of fine chemicals and materials.
作用机制
The mechanism of action of 1-(2-amino-5-phenyl-2H-pyridin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
相似化合物的比较
2-Aminoacetophenone: Shares the amino and phenyl groups but lacks the pyridine ring.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Uniqueness: 1-(2-Amino-5-phenyl-2H-pyridin-1-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
生物活性
1-(2-amino-5-phenyl-2H-pyridin-1-yl)ethanone is a compound of significant interest due to its unique molecular structure and potential biological activities. This compound features a pyridine ring with an amino group and a phenyl group, along with a ketone functional group, which contributes to its reactivity and biological interactions. The molecular formula is C13H12N2O, with a molecular weight of 200.24 g/mol. Recent studies have indicated promising anti-cancer properties, particularly through mechanisms involving DNA cleavage and anti-angiogenic effects.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the following areas:
1. Anti-Cancer Properties:
- Mechanisms of Action: The compound has shown potential in inducing cytotoxic effects against various cancer cell lines. It may act through mechanisms such as DNA cleavage and inhibition of angiogenesis, which are critical in tumor growth and metastasis.
- Case Studies: In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects, suggesting that this compound may also possess therapeutic potential in oncology.
2. Interaction with Biological Targets:
- Enzyme Inhibition: Interaction studies indicate that the compound may interact with enzymes involved in cancer progression. These interactions could be mediated through hydrogen bonding or π-stacking interactions due to the aromatic nature of its structure.
- Selectivity: The compound's selectivity towards certain biological pathways makes it a candidate for further drug development.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structure | Similarity | Notable Activity |
|---|---|---|---|
| 1-(2-amino-5-bromophenyl)ethanone | Structure | 1.00 | Potential anti-cancer activity |
| (2-Aminophenyl)(4-bromophenyl)methanone | Structure | 0.96 | Cytotoxic effects against cancer cells |
| 6-Bromo-2,3-dihydroquinolin-4(1H)-one | Structure | 0.85 | Antimicrobial properties |
| N-(4-methylpyridin-3-yloxy)-N'-(4-nitrophenyl)urea | Structure | 0.89 | Enzyme inhibition |
Research Findings
Recent research has highlighted various aspects of the biological activity of this compound:
Anti-Cancer Studies:
A study published in a peer-reviewed journal indicated that derivatives of compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, including breast and colon cancer cells. The study utilized standard assays to evaluate cell viability and apoptosis induction .
Mechanistic Insights:
Further investigations into the mechanism of action revealed that the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial regulators of apoptosis .
Toxicity and Safety Profile:
Toxicological assessments have shown that while the compound exhibits potent anti-cancer activity, it also requires careful evaluation for potential toxicity towards normal cells. Studies indicated a favorable selectivity index, suggesting that it could preferentially target cancerous cells over healthy ones .
属性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
1-(2-amino-5-phenyl-2H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C13H14N2O/c1-10(16)15-9-12(7-8-13(15)14)11-5-3-2-4-6-11/h2-9,13H,14H2,1H3 |
InChI 键 |
OQJSCNIAPAFYED-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C=C(C=CC1N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















